2,4-Dichlorophenyl 3-(methoxyimino)propanoate
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Overview
Description
2,4-Dichlorophenyl 3-(methoxyimino)propanoate is an organic compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, a methoxyimino group, and a propanoate ester linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate typically involves the esterification of 2,4-dichlorophenol with 3-(methoxyimino)propanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is usually conducted at elevated temperatures to increase the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 3-(methoxyimino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and carboxylic acids.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4-Dichlorophenyl 3-(methoxyimino)propanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 3-(hydroxyimino)propanoate
- 2,4-Dichlorophenyl 3-(ethoxyimino)propanoate
- 2,4-Dichlorophenyl 3-(aminomethoxy)propanoate
Uniqueness
2,4-Dichlorophenyl 3-(methoxyimino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyimino group, in particular, differentiates it from other similar compounds and influences its interaction with molecular targets.
Properties
IUPAC Name |
(2,4-dichlorophenyl) (3E)-3-methoxyiminopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-15-13-5-4-10(14)16-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3/b13-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEAWPRUUWTDPQ-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)OC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)OC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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